Cas no 37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene))
37769-31-6 structure
Product Name:1,1'-isopropylidenebis(4-allyloxydibromobenzene)
Numéro CAS:37769-31-6
Le MF:C21H20Br4O2
Mégawatts:623.998303413391
CID:922600
PubChem ID:61972
Update Time:2025-04-19
1,1'-isopropylidenebis(4-allyloxydibromobenzene) Propriétés chimiques et physiques
Nom et identifiant
-
- 1,1'-isopropylidenebis(4-allyloxydibromobenzene)
- Benzene, 1,1'-(1-methylethylidene)bis(dibromo-4-(2-propenyloxy)-
- Propane, 2,2-bis(4-(allyloxy)-3,5-dibromophenyl)-
- FG-3200
- PWXTUWQHMIFLKL-UHFFFAOYSA-N
- A877623
- carbonyl dichloride,2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 4,4'-DIMETHYLMETHYLENEBIS(2,6-DIBROMO-1-(ALLYLOXY)BENZENE)
- Tetrabromobisphenol A, bis(allyl ether)
- 2-ALLYLOXY-5-(1-(4-ALLYLOXY-3,5-DIBROMO-PHENYL)-1-METHYL-ETHYL)-1,3-DIBROMO-BENZENE
- Tetrabromobisphenol A, Bisallyl Ether
- Tetrabromobisphenol A bis(allylether)
- DTXCID909327
- 3,3'-(ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENEOXY))BIS(1-PROPENE)
- 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-PROP-2-ENOXYPHENYL)PROPAN-2-YL)-2-PROP-2-ENOXYBENZENE
- DTXSID2029327
- Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propen-1-yloxy)-
- FG 3200
- BE 51
- J193.903C
- 1,1'-(1-METHYLETHYLIDENE)BIS(3,5-DIBROMO-4-(2-PROPENYLOXY)BENZENE)
- 3,3'-DIMETHYLMETHYLENEBIS(3,5-DIBROMO-1,4-PHENYLENEOXY)BIS(1-PROPENE)
- Q27261505
- 1,1'-propane-2,2-diylbis[4-(allyloxy)-3,5-dibromobenzene]
- 1,1'-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene]
- Tetrabromobisphenol A diallyl ether
- 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene)
- Flame Cut 122K
- Tetrabromobisphenol A bis (allyl ether)
- NCGC00260126-01
- 25327-89-3
- NS00004570
- 4,4'-ISOPROPYLIDENEBIS(1-(ALLYLOXY)-2,6-DIBROMOBENZENE)
- ISOPROPYLIDENEBIS(2,6-DIBROMO-4,1-PHENYLENE)BIS(ALLYL ETHER)
- AS-70787
- CAS-25327-89-3
- 2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane
- 1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene
- Tetrabromobisphenol A allyl ether
- Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-
- FIRE GUARD 3200
- E78866
- MFCD00086863
- 1,1'-(2,2-PROPANEDIYL)BIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
- 2,2'BIS(4-ALLYLOXY-3,5-DIBROMOPHENYL)PROPANE
- Tetrabromobisphenol A bis(allyl ether)
- AC-14165
- Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)-
- UNII-57LML2L4FA
- Tox21_202577
- SCHEMBL827154
- AKOS015912832
- 37769-31-6
- 1,3-DIBROMO-5-(2-(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)PHENYL)PROPAN-2-YL)-2-(PROP-2-EN-1-YLOXY)BENZENE
- 5,5'-(Propane-2,2-diyl)bis(2-(allyloxy)-1,3-dibromobenzene)
- B2021
- CHEMBL3185920
- 2,2',6,6'-Tetrabromobisphenol A diallyl ether
- EINECS 246-850-8
- 1,1'-PROPANE-2,2-DIYLBIS(3,5-DIBROMO-4-(PROP-2-EN-1-YLOXY)BENZENE)
- EINECS 253-659-3
- 1,1'-(1-Methylethylidene)bis(3,5-dibromo-4-(2-propenyloxy)benzene
- 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane
- TBBPA-BISALLYLETHER
- 1,1'-PROPANE-2,2-DIYLBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE)
- Pyroguard SR 319
- 57LML2L4FA
- TBBPA-DE
- SR 319
- tetrabromobisphenol a-diallyl ether
- 1,3-dibromo-5-{2-[3,5-dibromo-4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}-2-(prop-2-en-1-yloxy)benzene
-
- Piscine à noyau: 1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
- La clé Inchi: PWXTUWQHMIFLKL-UHFFFAOYSA-N
- Sourire: BrC1C(=C(C=C(C=1)C(C)(C)C1C=C(C(=C(C=1)Br)OCC=C)Br)Br)OCC=C
Propriétés calculées
- Qualité précise: 619.8196
- Masse isotopique unique: 619.81968
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 8
- Complexité: 433
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 18.5
- Le xlogp3: 8.7
Propriétés expérimentales
- Le PSA: 18.46
1,1'-isopropylidenebis(4-allyloxydibromobenzene) Littérature connexe
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
37769-31-6 (1,1'-isopropylidenebis(4-allyloxydibromobenzene)) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif